2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid involves several steps. One common method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles in good yield . Another method involves the use of a catalytic amount of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under very mild reaction conditions . Industrial production methods often involve one-pot reactions that are efficient and cost-effective .
Chemical Reactions Analysis
2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid undergoes various types of reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include thionyl chloride, which converts carboxylic acids to acid chlorides, and alcohols, which form esters through Fischer esterification . Major products formed from these reactions include esters, amides, and acid chlorides .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a starting point for the development of kinase inhibitors, which are crucial in drug discovery programs . The compound’s unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry . Additionally, it is used in the synthesis of heterocyclic compounds, which have numerous applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and proteins . The compound’s structure allows it to form hydrogen bonds with these targets, inhibiting their activity . This inhibition is crucial in various biological processes, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid is unique due to its specific structure and reactivity. Similar compounds include 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid, which shares a similar core structure but differs in its functional groups . Other related compounds include picolinic acid, nicotinic acid, and isonicotinic acid, which are monocarboxylic derivatives of pyridine . These compounds have different reactivities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMATWHOAGNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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